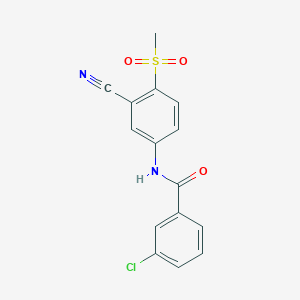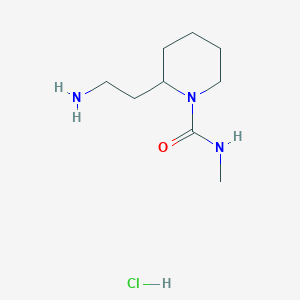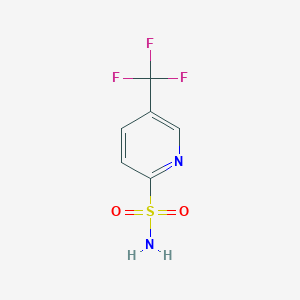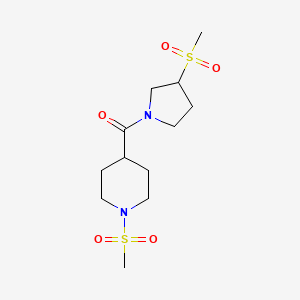
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide, also known as CSMDA, is a chemical compound with the molecular formula C15H11ClN2O3S . It has recently emerged as a potential candidate for various applications in the fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is defined by its molecular formula, C15H11ClN2O3S . The molecular weight of the compound is 334.78 .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
- Research has demonstrated the synthesis and crystal structure analysis of compounds similar to 3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide, highlighting their significance in the development of potent inhibitors for specific targets such as Bruton's tyrosine kinase (BTK) (Ghosh et al., 2000). These molecular structures show similar hydrogen-bonding networks and crystal packing, which are essential for their biological activity and potential pharmaceutical applications.
Pharmacokinetics and Metabolic Pathways
- Studies on related compounds, such as GDC-0449 (vismodegib), have provided insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics in rats and dogs, showing extensive metabolism and highlighting the importance of understanding the metabolic fate of such compounds for their therapeutic use (Yue et al., 2011).
Biological Activity and Drug Development
- Investigation into the biological activity of synthesized compounds reveals their potential as antibiotics and antibacterial drugs, offering a pathway for developing new therapeutic agents (Ahmed, 2007). This demonstrates the broader implications of such chemical entities in addressing global health challenges by providing new solutions to antibiotic resistance.
Material Science and Photographic Applications
- Research has also explored the synthesis of new cyan dye-forming couplers containing the sulfone group, showing applications in the development of photographic materials and dyes (Qiao Yong-mei, 2011). This indicates the versatility of 3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide-related compounds in various industrial applications beyond pharmaceuticals.
Orientations Futures
While specific future directions for 3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide were not found in the search results, it’s clear that compounds with similar structures have a wide range of biological activities . This suggests that 3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide could be explored for newer therapeutic possibilities in the future.
Propriétés
IUPAC Name |
3-chloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-22(20,21)14-6-5-13(8-11(14)9-17)18-15(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOBHONDGYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)
![N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate](/img/structure/B2809196.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2809202.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)


![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)
![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)